molecular formula C17H10N2O3 B2942484 N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide CAS No. 1797176-76-1

N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide

Cat. No.: B2942484
CAS No.: 1797176-76-1
M. Wt: 290.278
InChI Key: WOCAYEBDRPKXSB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is a complex organic compound that features a cyanomethyl group attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of anthracene derivatives with cyanomethylating agents. One common method includes the reaction of 9,10-anthraquinone with cyanomethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide exerts its effects involves interactions with various molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-(cyanomethyl)pyridinium salts
  • N-(cyanomethyl)isoquinolinium salts

Comparison: N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is unique due to its anthracene core, which imparts distinct electronic and structural properties compared to other cyanomethyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific photophysical or chemical characteristics .

Properties

IUPAC Name

N-(cyanomethyl)-9,10-dioxoanthracene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c18-8-9-19-17(22)13-7-3-6-12-14(13)16(21)11-5-2-1-4-10(11)15(12)20/h1-7H,9H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCAYEBDRPKXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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